molecular formula C12H10Cl2N2O2S B253422 2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B253422
M. Wt: 317.2 g/mol
InChI Key: QYPJPMGJSCSGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DCPTS is a sulfonamide derivative that has been synthesized and studied for its potential applications in scientific research. It has been found to have inhibitory effects on several enzymes and proteins, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of DCPTS is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or protein. This binding can result in the inhibition of the enzyme or protein, leading to a decrease in its activity.
Biochemical and Physiological Effects:
DCPTS has been found to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These effects can lead to a decrease in the activity of these enzymes, which can have therapeutic implications for the treatment of neurological disorders and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using DCPTS in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This selectivity can allow researchers to target specific pathways or processes in the body, leading to more effective drug development. However, one limitation of using DCPTS is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of DCPTS, including the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in neurological disorders and cancer, and the investigation of its potential toxicity and side effects. Additionally, the use of DCPTS in combination with other drugs or therapies may also be explored as a way to enhance its therapeutic effects.
In conclusion, DCPTS is a promising compound that has been widely studied for its potential applications in scientific research. Its inhibitory effects on several enzymes and proteins make it a promising candidate for drug development and other research applications. However, further research is needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.

Synthesis Methods

The synthesis of DCPTS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pyridine-2-methanol in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

DCPTS has been studied for its potential applications in several areas of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been found to have inhibitory effects on several enzymes and proteins, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These inhibitory effects make it a promising candidate for drug development, particularly for the treatment of neurological disorders and cancer.

properties

Product Name

2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2,5-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c13-9-4-5-11(14)12(7-9)19(17,18)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2

InChI Key

QYPJPMGJSCSGTN-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

solubility

47.6 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.